(S,S)-Ts-DENEB™: A Technical Guide to a High-Performance Asymmetric Hydrogenation Catalyst
(S,S)-Ts-DENEB™: A Technical Guide to a High-Performance Asymmetric Hydrogenation Catalyst
Introduction: Redefining Efficiency in Asymmetric Catalysis
In the landscape of chiral synthesis, particularly for the production of enantiomerically pure alcohols and amines, the development of catalysts that offer high efficiency, broad substrate scope, and operational simplicity is a paramount objective. The (S,S)-Ts-DENEB™ catalyst, an oxo-tethered Ruthenium(II) complex, represents a significant advancement in this field, demonstrating exceptional performance in both asymmetric transfer hydrogenation (ATH) and direct H₂ hydrogenation of ketones.[1] Developed and trademarked by Takasago International Corporation, the DENEB® series of catalysts, including the (S,S)-Ts-DENEB™ stereoisomer, has emerged as a superior alternative to conventional RuCl(arene)(N-sulfonylated diamine) systems.[2][3]
This technical guide provides an in-depth examination of the (S,S)-Ts-DENEB™ catalyst, intended for researchers, chemists, and process development professionals. We will explore its unique structural features, the mechanistic underpinnings of its high efficacy, detailed protocols for its synthesis and application, and a summary of its performance across a range of challenging substrates.
Structural Elucidation and Physicochemical Properties
The formal name for (S,S)-Ts-DENEB™ is Chloro[(S,S)-N-[2-[2-(4-methylbenzyloxy)ethyl]amino-1,2-diphenylethyl]-p-toluenesulfonamide]ruthenium(II).[4] Its structure is characterized by a central ruthenium atom coordinated to a chiral N-tosylated 1,2-diphenylethylenediamine (TsDPEN) ligand. The key innovation is the "oxo-tether," which connects the ancillary arene group to the diamine backbone. This tether creates a more rigid, well-defined chiral environment around the metal center, which is crucial for its enhanced stability and selectivity compared to non-tethered analogues.[2]
The "(S,S)" designation refers to the stereochemistry at the two chiral carbons of the diphenylethylenediamine backbone, which dictates the absolute stereochemistry of the final product alcohol.
Core Structure Diagram
Caption: Proposed catalytic cycle for ATH with Ts-DENEB™.
Experimental Protocols
Synthesis of (S,S)-Ts-DENEB™ Catalyst
Disclaimer: The following is a representative procedure based on established methods for synthesizing tethered ruthenium catalysts. Researchers should consult the primary literature for detailed characterization.
The synthesis is typically a multi-step process involving the preparation of the chiral ligand followed by complexation with a ruthenium precursor.
Step 1: Synthesis of the Oxo-Tethered Ligand The synthesis begins with commercially available (1S,2S)-diphenylethylenediamine.
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Monotosylation: React (1S,2S)-diphenylethylenediamine with one equivalent of p-toluenesulfonyl chloride (TsCl) in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to selectively form (1S,2S)-N-tosyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN).
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Alkylation (Tether Attachment): The remaining free amine of (S,S)-TsDPEN is then alkylated. This is achieved by reacting it with a suitable electrophile containing the p-cymene precursor, for example, 4-(2-bromoethoxy)methyl-1-isopropylbenzene, in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.
Step 2: Ruthenium Complexation
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In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the synthesized oxo-tethered ligand in an appropriate solvent like 2-propanol.
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Add a ruthenium precursor, typically [RuCl₂(p-cymene)]₂, to the solution.
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Add a base, such as triethylamine, to the mixture.
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Heat the reaction mixture at reflux (e.g., 80 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).
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After cooling, the solvent is removed under reduced pressure.
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The resulting solid is purified by column chromatography on silica gel to yield (S,S)-Ts-DENEB™ as a yellow powder.
General Protocol for Asymmetric Transfer Hydrogenation of a Ketone
This protocol is a general guideline and may require optimization for specific substrates.
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Reaction Setup: To a clean, dry reaction vessel under a nitrogen atmosphere, add the ketone substrate (1.0 mmol).
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Solvent and Hydrogen Source: Add a 5:2 azeotropic mixture of formic acid and triethylamine (e.g., 2.5 mL for a 0.4 M reaction). Alternatively, methanol can be used as a solvent with the HCOOH/NEt₃ mixture added. [5]3. Catalyst Addition: Add the (S,S)-Ts-DENEB™ catalyst (typically 0.5-2 mol%, S/C ratio = 200 to 50).
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Reaction: Stir the mixture at room temperature (23-25 °C). Monitor the reaction progress by TLC or GC. Reactions are often complete within 10-24 hours.
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Workup: Once the reaction is complete, quench the mixture by adding water. Extract the product with an organic solvent (e.g., ethyl acetate or chloroform).
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Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography. The enantiomeric excess (ee) of the product alcohol is determined by chiral HPLC or GC analysis.
Experimental Workflow Diagram
Caption: General workflow for ATH using (S,S)-Ts-DENEB™.
Performance and Applications
(S,S)-Ts-DENEB™ has proven to be a robust and highly selective catalyst for the asymmetric reduction of a wide variety of ketones, including those that are challenging for other catalytic systems. Its applications are particularly notable in kinetic resolution and dynamic kinetic resolution processes.
Selected Performance Data
The following table summarizes the performance of Ts-DENEB™ catalysts in the ATH of various ketone substrates as reported in the literature.
| Substrate | Catalyst | S/C Ratio | Time (h) | Conv. (%) | Product ee (%) | Ref(s) |
| Acetophenone | (R,R)-Ts-DENEB™ | 1,000 | 24 | >99 | 99 | [2] |
| 1-(2-Naphthyl)ethanone | (R,R)-Ts-DENEB™ | 1,000 | 24 | >99 | 99 | [1] |
| 2-Bromoacetophenone | (S,S)-Ts-DENEB™ | 200 | 24 | 98 | 98 | [6] |
| 3-Phenyl-1-indanone (KR) | (R,R)-Ts-DENEB™ | 200 | 14 | 56 | >99 (Alcohol) | [5] |
| 3-Phenyl-1-indanone (KR) | (R,R)-Ts-DENEB™ | 200 | 14 | 44 (rec.) | >99 (Ketone) | [5] |
| 3-(p-Tolyl)-1-indanone (KR) | (R,R)-Ts-DENEB™ | 100 | 10 | 50 | 99 (Alcohol) | [5] |
| 3-(p-Tolyl)-1-indanone (KR) | (R,R)-Ts-DENEB™ | 100 | 10 | 48 (rec.) | 99 (Ketone) | [5] |
(KR) denotes Kinetic Resolution. (rec.) denotes recovered starting material.
The data clearly illustrates the catalyst's ability to operate at low loadings (high S/C ratios) while providing nearly perfect enantioselectivity and high conversions. Its effectiveness in the kinetic resolution of racemic 3-aryl-indanones is particularly noteworthy, providing access to both the chiral alcohol and the unreacted chiral ketone with excellent enantiopurity. [5]
Conclusion and Future Outlook
(S,S)-Ts-DENEB™ and its enantiomer are at the forefront of asymmetric hydrogenation technology. The innovative oxo-tethered design provides a robust, highly active, and exceptionally selective catalytic system that operates under mild, operationally simple conditions. Its proven efficacy across a broad range of substrates, including applications in the synthesis of pharmaceutical intermediates, underscores its value to the scientific community. [1][3]The bifunctional nature of the catalyst, enabling both transfer hydrogenation and H₂ hydrogenation, adds a layer of versatility that is highly desirable in both academic research and industrial process development. Future research will likely focus on expanding the substrate scope further, developing flow-chemistry applications, and immobilizing the catalyst on solid supports to enhance recyclability. [3]
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. assets.takasago.com [assets.takasago.com]
- 4. (S,S)-Ts-DENEB(regR) | 1384974-37-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) Selective Asymmetric Transfer Hydrogenation of α-Substituted Acetophenones with Bifunctional Oxo-Tethered Ruthenium(II) Catalysts [academia.edu]
